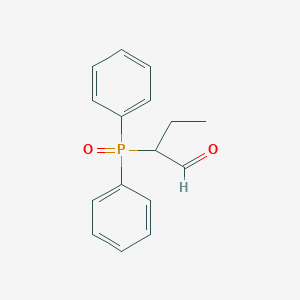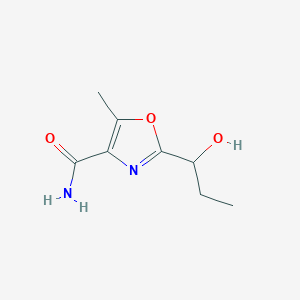
2-(1-Hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxypropyl)-5-methyloxazole-4-carboxamide is a chemical compound with a unique structure that includes an oxazole ring, a hydroxypropyl group, and a carboxamide group
準備方法
The synthesis of 2-(1-Hydroxypropyl)-5-methyloxazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-methyloxazole-4-carboxylic acid with 1-chloropropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-(1-Hydroxypropyl)-5-methyloxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(1-Hydroxypropyl)-5-methyloxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(1-Hydroxypropyl)-5-methyloxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2-(1-Hydroxypropyl)-5-methyloxazole-4-carboxamide can be compared with other similar compounds, such as:
2-(1-Hydroxyethyl)-5-methyloxazole-4-carboxamide: This compound has a similar structure but with an ethyl group instead of a propyl group.
2-(1-Hydroxypropyl)-4-methyloxazole-5-carboxamide: This compound has the same functional groups but with different positions on the oxazole ring.
The uniqueness of 2-(1-Hydroxypropyl)-5-methyloxazole-4-carboxamide lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.
特性
CAS番号 |
61183-23-1 |
|---|---|
分子式 |
C8H12N2O3 |
分子量 |
184.19 g/mol |
IUPAC名 |
2-(1-hydroxypropyl)-5-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C8H12N2O3/c1-3-5(11)8-10-6(7(9)12)4(2)13-8/h5,11H,3H2,1-2H3,(H2,9,12) |
InChIキー |
JOZPWVQNHKSOPQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=NC(=C(O1)C)C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


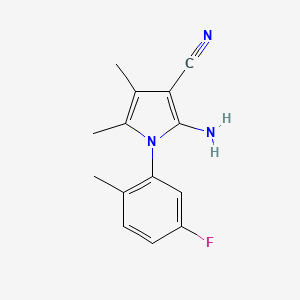

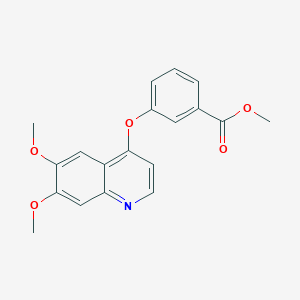
![2-(Chloromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15208385.png)
![[1,2,4]Triazolo[4,3-a]pyridine-5-thiol](/img/structure/B15208406.png)
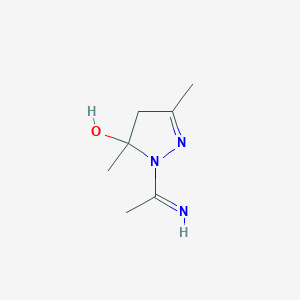
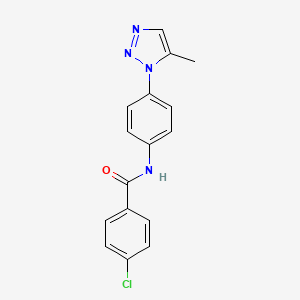

![2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15208430.png)
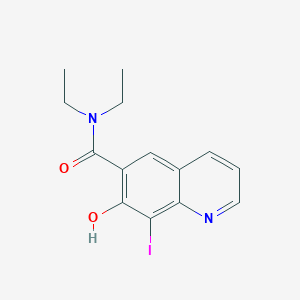
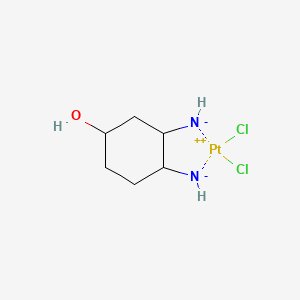
![2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B15208455.png)
![4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B15208467.png)
